molecular formula C19H17F3N4O3 B286704 ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

カタログ番号: B286704
分子量: 406.4 g/mol
InChIキー: ZFZXQOFCDKKBHG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, commonly known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is involved in the activation of various immune cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies and autoimmune diseases.

作用機序

TAK-659 is a selective inhibitor of ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate kinase activity. This compound is a key signaling molecule in BCR signaling, and its inhibition leads to the suppression of downstream signaling pathways. TAK-659 binds to the ATP-binding site of this compound, preventing its phosphorylation and activation. This results in the inhibition of B-cell activation, proliferation, and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant anti-tumor activity in preclinical models of B-cell malignancies. In addition to its anti-proliferative effects, TAK-659 has been shown to induce apoptosis and inhibit the migration and invasion of cancer cells. TAK-659 has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the suppression of T-cell activation.

実験室実験の利点と制限

TAK-659 is a potent and selective inhibitor of ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate kinase activity, making it an ideal tool for studying the role of this compound in BCR signaling and immune cell function. However, TAK-659 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, the high potency of TAK-659 may result in off-target effects, which can complicate the interpretation of experimental results.

将来の方向性

Future studies on TAK-659 will focus on its clinical efficacy and safety in the treatment of B-cell malignancies and autoimmune diseases. In addition, further research is needed to elucidate the mechanisms underlying the immunomodulatory effects of TAK-659 and to identify potential biomarkers of response to treatment. Finally, the development of more potent and selective ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate inhibitors may lead to the discovery of new therapeutic targets for the treatment of B-cell malignancies and autoimmune diseases.

合成法

The synthesis of TAK-659 involves several steps and has been described in detail in a patent application by Takeda Pharmaceutical Company Limited (WO 2015/053157 A1). The process involves the reaction of 3,5-dimethylphenol with ethyl 2-bromoacetate to form ethyl 2-(3,5-dimethylphenoxy)acetate. This intermediate is then reacted with 4-chloropyrimidine-5-carboxylic acid to form ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies and autoimmune diseases. In vitro studies have shown that TAK-659 inhibits ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate phosphorylation and downstream signaling pathways, leading to the inhibition of BCR signaling and the proliferation of B-cells. In vivo studies have demonstrated the efficacy of TAK-659 in various animal models of B-cell malignancies, including lymphoma and leukemia.

特性

分子式

C19H17F3N4O3

分子量

406.4 g/mol

IUPAC名

ethyl 1-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C19H17F3N4O3/c1-4-28-18(27)14-9-25-26(17(14)19(20,21)22)15-8-16(24-10-23-15)29-13-6-11(2)5-12(3)7-13/h5-10H,4H2,1-3H3

InChIキー

ZFZXQOFCDKKBHG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC(=CC(=C3)C)C)C(F)(F)F

正規SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC(=CC(=C3)C)C)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。